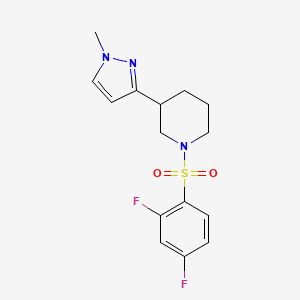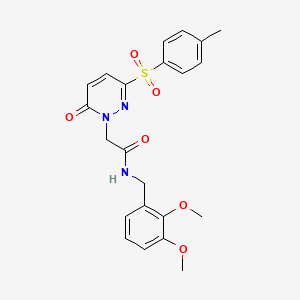![molecular formula C16H16ClN3O3 B2794177 N-(5-chloropyridin-2-yl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 919742-97-5](/img/structure/B2794177.png)
N-(5-chloropyridin-2-yl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom and an ethanediamide moiety linked to a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-chloropyridine, is reacted with an appropriate reagent to introduce the ethanediamide group.
Coupling with Methoxyphenyl Group: The intermediate is then coupled with 2-(2-methoxyphenyl)ethylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, affecting its behavior in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloropyridin-2-yl)-N’-[2-(2-hydroxyphenyl)ethyl]ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-bromopyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
N-(5-chloropyridin-2-yl)-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is unique due to the specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups can make it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-23-13-5-3-2-4-11(13)8-9-18-15(21)16(22)20-14-7-6-12(17)10-19-14/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWZEXABIRQLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)



![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine](/img/structure/B2794099.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2794100.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2794103.png)
![8-(5-Bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2794104.png)


![2-Amino-4-(2-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2794110.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide](/img/structure/B2794113.png)

